Fadolmidine

Spinal Analgesia Intrathecal Drug Delivery α2-Adrenoceptor Agonist

Researchers isolating spinal α2-AR-mediated antinociception encounter sedation confounds with dexmedetomidine or clonidine due to supraspinal spread. Fadolmidine (MPV-2426) is a polar, spinally-restricted full α2-AR agonist with limited BBB penetration, enabling unambiguous spinal mechanism studies without hemodynamic or sedative side effects. - Full agonist at α2A, α2B, α2C (EC50: 0.4, 4.9, 0.5 nM); no subtype selectivity. - No rotarod impairment at analgesic doses - preserves motor function vs. dexmedetomidine/clonidine. - Phase II-validated intrathecal adjuvant; synergistic opioid-sparing analgesia with morphine. - >98% purity; custom synthesis available with global ambient-temperature shipping.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 189353-31-9
Cat. No. B068856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadolmidine
CAS189353-31-9
Synonyms2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol
fadolmidine
MPV 2426
MPV-2426
MPV2426
radolmidine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O
InChIInChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15)
InChIKeyVTZPAJGVRWKMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fadolmidine (MPV-2426) Overview


Fadolmidine (CAS 189353-31-9, development code MPV-2426) is an investigational α2-adrenoceptor (α2-AR) agonist developed for site-directed spinal analgesia [1]. Its pharmacological signature is defined by a near-complete restriction to the site of injection due to poor blood-brain barrier penetration and limited CNS spread, a property engineered to decouple analgesic efficacy from the dose-limiting sedative and hemodynamic side effects typical of its class [2][3]. Fadolmidine acts as a high-affinity full agonist at all three human α2-AR subtypes (α2A, α2B, α2C) . Its clinical development reached Phase II for postoperative pain, notably as an intrathecal adjuvant to bupivacaine, though the compound remains investigational [4].

Pathway Study Fit Spinal α2-adrenoceptor target engagement studies
Delivery Context Site-restricted intrathecal delivery with limited supraspinal distribution
Endpoint Context Non-sedating spinal analgesia endpoint monitoring

Fadolmidine vs. Dexmedetomidine & Clonidine


Substituting Fadolmidine with other α2-adrenoceptor agonists like dexmedetomidine or clonidine introduces confounding variables in experimental models requiring spinally-restricted action. Unlike Fadolmidine, which is a polar molecule with limited BBB penetration and restricted spread from the intrathecal injection site, both dexmedetomidine and clonidine readily distribute supraspinally and systemically [1][2]. This pharmacokinetic divergence manifests as marked differences in sedation liability, hemodynamic profiles, and brain monoamine turnover, even at equipotent analgesic doses [3]. Consequently, studies aiming to isolate spinal α2-AR-mediated antinociception or to profile novel intrathecal combinations risk misinterpretation if a non-site-restricted agonist is used [4].

Risk Dimension
Fadolmidine Profile
Dexmedetomidine & Clonidine Divergence
CNS Distribution
Poor BBB penetration; restricted to spinal site
Readily distribute supraspinally; may confound spinal mechanism studies
Sedation Liability
Non-sedating at analgesic intrathecal doses
May produce significant motor impairment; sedation endpoint may shift
Hemodynamic Profile
Reported without infusion hypotension
Clonidine may cause hypotension & bradycardia; cardiovascular endpoints may not transfer

Fadolmidine Comparative Evidence


Sedation Profile vs. Dexmedetomidine

Fadolmidine demonstrates a significant reduction in sedative effects compared to dexmedetomidine when administered intrathecally. In a direct head-to-head comparison, intrathecal fadolmidine did not impair motor performance, whereas intrathecal dexmedetomidine produced significant sedation [1]. This difference is attributed to fadolmidine's limited supraspinal distribution, which avoids activation of central α2-ARs responsible for sedation [2].

Sedation Profile
Head-to-head
No motor impairment (rotarod) vs. dexmedetomidine-induced sedation
Supports non-sedating spinal analgesia study design
Rat i.t. model; 1–10 μg dose range
Spinal Analgesia Intrathecal Drug Delivery α2-Adrenoceptor Agonist Sedation Rotarod Performance

Antinociceptive Duration vs. Clonidine

When compared to clonidine via intrathecal bolus in dogs, fadolmidine exhibits equivalent maximal antinociceptive potency but a significantly longer duration of action. The ED50 values for thermal antinociception were 67 μg for fadolmidine and 78 μg for clonidine, demonstrating equipotency [1]. However, the analgesic effect of fadolmidine was more long-lasting, offering an advantage for sustained pain relief without frequent re-dosing [1].

Duration vs. Clonidine
Head-to-head
ED50 67 μg (fadolmidine) vs. 78 μg (clonidine); longer duration reported
Supports sustained analgesia endpoint review
Dog i.t. bolus; thermal skin twitch model
Spinal Analgesia Intrathecal Administration Non-Opioid Analgesics ED50 Duration of Action

Hemodynamic Profile vs. Clonidine

In a dog model of continuous intrathecal infusion, fadolmidine maintained analgesia without inducing hypotension, whereas clonidine infusion produced significant cardiovascular side effects [1]. Specifically, fadolmidine infusion achieved good analgesic effects without the hypotension and bradycardia that were evident during clonidine infusion [1]. At analgesic bolus doses, fadolmidine induced moderate initial hypertension with a decrease in heart rate, while clonidine evoked hypotension and bradycardia [1].

Hemodynamic Profile
Head-to-head
No infusion hypotension vs. clonidine-induced hypotension & bradycardia
Supports cardiovascular endpoint monitoring
Dog 24-h i.t. infusion; equipotent analgesic doses
Intrathecal Infusion Cardiovascular Safety Hypotension Bradycardia α2-Adrenoceptor Agonist

CNS Penetration vs. Dexmedetomidine & Clonidine

At analgesic intrathecal doses, fadolmidine does not alter brain monoamine turnover, in stark contrast to dexmedetomidine and clonidine, which both significantly reduce noradrenaline and serotonin turnover [1]. This lack of effect on brain biogenic amines is consistent with fadolmidine's poor blood-brain barrier penetration and limited spread from the lumbar injection site, providing a pharmacological signature of purely spinal action [1][2].

CNS Penetration
Head-to-head
No brain monoamine turnover change vs. reduced turnover with dexmedetomidine & clonidine
May support spinal α2-AR mechanism isolation studies
Rat i.t.; noradrenaline & serotonin turnover measurement
Blood-Brain Barrier Supraspinal Effects Noradrenaline Turnover Serotonin Turnover Pharmacokinetics

Extended Analgesia with Morphine

Co-administration of intrathecal fadolmidine with morphine produces a markedly prolonged antinociceptive effect compared to morphine alone. In the rat tail-flick test, the combination of fadolmidine (10 μg i.t.) and morphine (1.5 μg i.t.) maintained analgesia for at least 120 minutes (%MPE = 77.5 ± 11.5), whereas other treatment regimens, including morphine alone, weaned by 90 minutes [1]. This synergy occurs without the sedation associated with dexmedetomidine, which was sedating under identical conditions [1].

Morphine Combination
Head-to-head
77.5 ± 11.5 %MPE at 120 min with fadolmidine + morphine vs. morphine alone weaned by 90 min
Supports non-sedating opioid-adjuvant study design
Rat tail-flick; p=0.0002 at 120 min
Intrathecal Combination Opioid-Sparing Morphine Adjuvant Tail-Flick Test Analgesic Duration

Bupivacaine Adjuvant: Postoperative Pain

A Phase II clinical trial evaluated intrathecal fadolmidine as an adjuvant to bupivacaine in patients undergoing bunionectomy. The combination produced enhanced analgesic effects compared to bupivacaine alone, with dose-dependent increases in pressure and thermal pain thresholds [1]. Notably, this enhanced efficacy was achieved without the hypotension typically associated with spinal clonidine, aligning with the hemodynamic profile observed in preclinical models [1][2].

Phase II Spinal Adjuvant
Reported Phase II context
Dose-dependent analgesic endpoint response; enhanced thermal/pressure thresholds at 60–300 μg
Supports translational spinal adjuvant study design review
Human trial context; model-specific validation required
Phase II Clinical Trial Bunionectomy Spinal Anesthesia Intrathecal Adjuvant Bupivacaine

Fadolmidine Research & Translational Applications


Sedation-Free Spinal Analgesia

Fadolmidine is the compound of choice for in vivo studies aiming to dissect the spinal mechanisms of α2-adrenoceptor-mediated antinociception without the confound of sedation. Its lack of effect on rotarod performance and brain monoamine turnover, in contrast to dexmedetomidine and clonidine, allows for unambiguous interpretation of spinally-mediated analgesia [1][2]. This is critical for basic pain research and for preclinical development of novel spinal therapeutics where motor impairment is an exclusion criterion [1][2].

Sustained-Release Intrathecal Delivery

Given fadolmidine's longer duration of action compared to clonidine and its ability to provide continuous analgesia without cardiovascular depression during infusion, it is ideally suited as a candidate for intrathecal sustained-release formulations or implantable pump systems [1]. Its polar nature and restricted CNS spread further minimize the risk of supraspinal side effects during prolonged administration, making it a safer alternative to clonidine for long-term spinal pain management studies [1][2].

Opioid-Sparing Intrathecal Polytherapy

Fadolmidine's demonstrated synergy with intrathecal morphine in prolonging analgesia without additive sedation positions it as a key component in opioid-sparing spinal polytherapy research [1]. Its combination with bupivacaine in a Phase II clinical trial further underscores its translational potential as a spinal anesthetic adjuvant that enhances sensory-motor block while maintaining a favorable hemodynamic profile [2]. This makes fadolmidine a valuable tool for studies exploring optimized multimodal intrathecal analgesia [1][2].

Sympathetic Neuropathic Pain Models

Preclinical evidence indicates that peripherally administered fadolmidine exhibits antinociceptive effects specifically in models involving postganglionic sympathetic nerve injury [1]. This unique peripheral action, combined with its poor BBB penetration, makes fadolmidine a specialized tool for investigating α2-AR-mediated analgesia in sympathetically-maintained pain states, where systemic α2-agonists would introduce confounding central effects [1][2].

Application
Selection Property
Validation Focus
Non-sedating spinal α2-AR pathway studies
Site-restricted spinal action
Sedation endpoint monitoring
Sustained intrathecal exposure studies
Extended duration of action
Continuous infusion endpoint review
Intrathecal combination endpoint research
Non-sedating adjuvant profile
Combination endpoint review
Sympathetic nerve injury model research
Peripheral antinociceptive action
Nerve injury model response

Technical Documentation Hub

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34 linked technical documents
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